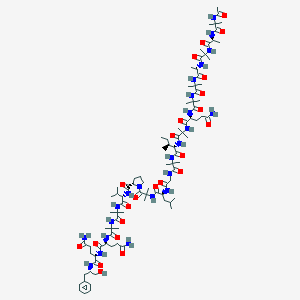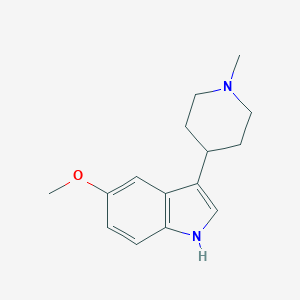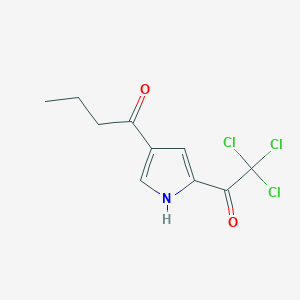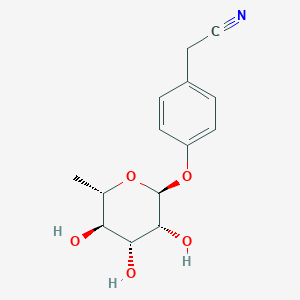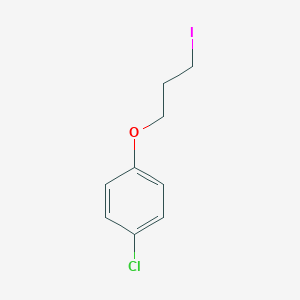
1-Chloro-4-(3-iodopropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Chloro-4-(3-iodopropoxy)benzene and related compounds often involves nucleophilic and electrophilic substitution reactions. For instance, 1,4-bis(4-phenoxybenzoyl)benzene was synthesized through routes involving chlorobenzene and terephthaloyl chloride, showcasing a methodology that might be adapted for the synthesis of 1-Chloro-4-(3-iodopropoxy)benzene by altering substituents and reaction conditions (Hong, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Chloro-4-(3-iodopropoxy)benzene, such as para-chlor-iodoxy benzene, has been determined to exhibit significant interactions between molecules in the crystal state. These interactions contribute to the overall stability and properties of the material, indicating the importance of molecular structure analysis in understanding the behavior of 1-Chloro-4-(3-iodopropoxy)benzene (Archer, 1948).
Chemical Reactions and Properties
Chemical reactions involving compounds structurally related to 1-Chloro-4-(3-iodopropoxy)benzene, such as the tosyloxylactonization of alkenoic acids with [hydroxy(tosyloxy)iodo] benzene, highlight the reactivity and potential for functionalization of such compounds. These reactions are crucial for further derivatization and application in various chemical syntheses (Shah et al., 1986).
Physical Properties Analysis
Physical properties such as crystalline structure and thermal resistance are vital for understanding the material characteristics of 1-Chloro-4-(3-iodopropoxy)benzene. Studies on similar compounds, like 1,3,5-tris(4-chlorobenzoyl)benzene, provide insights into how weak interactions like hydrogen bonding and halogen interactions contribute to the physical properties of these materials (Kumar et al., 2004).
Applications De Recherche Scientifique
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives have shown significant importance across a broad spectrum of scientific disciplines due to their simple structure and wide accessibility. These compounds are utilized for their self-assembly into nanometer-sized structures stabilized by hydrogen bonding, finding applications in nanotechnology, polymer processing, and biomedical fields. The adaptable nature of such molecules underscores their potential in developing new materials and technologies (Cantekin, de Greef, & Palmans, 2012).
Environmental Remediation
Chlorobenzenes, a group of organic pollutants, have been the subject of intense study due to their persistence and toxic effects on the environment. Research on their fate in soil environments and potential remediation strategies has been conducted, focusing on biodegradation as a primary method for reducing their presence. This includes exploring microbial pathways capable of degrading such compounds, which could be relevant to compounds like 1-Chloro-4-(3-iodopropoxy)benzene (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).
Medicinal Chemistry
The study of chromones and their derivatives, including those structurally related to benzene compounds, has revealed their significant antioxidant potential, which is critical in neutralizing active oxygen species and inhibiting cell damage. This indicates the potential medical applications of benzene derivatives in preventing diseases caused by oxidative stress (Yadav, Parshad, Manchanda, & Sharma, 2014).
Safety And Hazards
This compound is considered hazardous. It is advised to avoid contact with skin and eyes, and to avoid breathing dust, vapor, mist, or gas . It should be stored in a cool, dry place in a tightly closed container . In case of contact, it is recommended to wash with plenty of water and seek medical advice .
Propriétés
IUPAC Name |
1-chloro-4-(3-iodopropoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVWUBWHLIPSCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCI)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383481 |
Source


|
| Record name | 1-chloro-4-(3-iodopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(3-iodopropoxy)benzene | |
CAS RN |
119795-57-2 |
Source


|
| Record name | 1-chloro-4-(3-iodopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

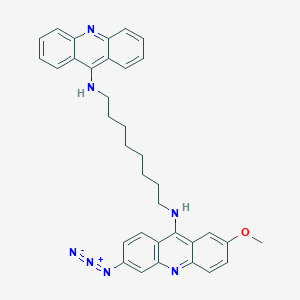
![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)
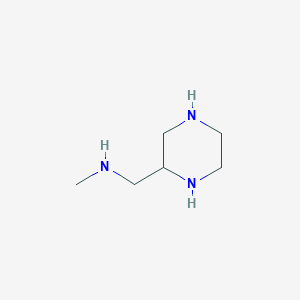
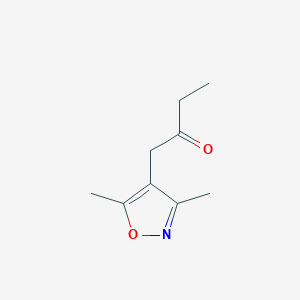
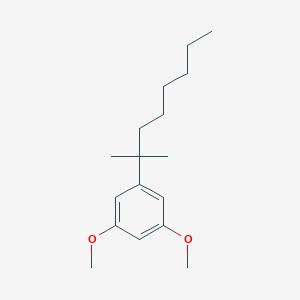
![2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B37767.png)
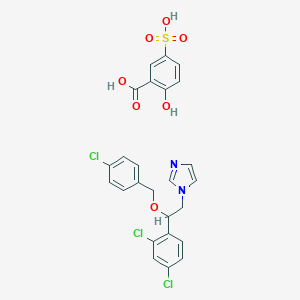
![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)
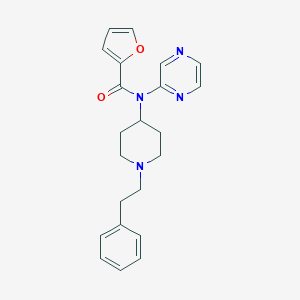
![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)
